Nonane-4,6-dione

Description

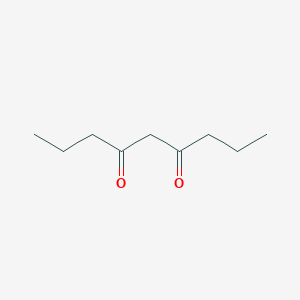

Structure

3D Structure

Properties

IUPAC Name |

nonane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-3-5-8(10)7-9(11)6-4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYWPVCQPUPOJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065703 | |

| Record name | 4,6-Nonanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14090-88-1 | |

| Record name | 4,6-Nonanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14090-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Nonanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014090881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Nonanedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,6-Nonanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonane-4,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-NONANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75JZE9JA5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Nonane-4,6-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonane-4,6-dione, a member of the beta-diketone class of organic compounds, presents a subject of interest for various chemical and pharmaceutical applications.[1][2] Its structure, characterized by two carbonyl groups separated by a methylene group, imparts unique chemical reactivity, including the ability to form stable metal chelates and exist in a tautomeric equilibrium between keto and enol forms.[3] This technical guide provides a comprehensive overview of the core chemical properties, structure, and relevant experimental considerations for this compound.

Chemical Identity and Properties

This compound is systematically named this compound according to IUPAC nomenclature.[1] It is also known by synonyms such as 4,6-dioxononane and dibutyrylmethane.[1] The fundamental identifiers and computed physicochemical properties of this compound are summarized in the table below.

| Identifier/Property | Value | Reference |

| Molecular Formula | C9H16O2 | [1] |

| Molecular Weight | 156.22 g/mol | [1][4] |

| CAS Number | 14090-88-1 | [1][4] |

| IUPAC Name | This compound | [1] |

| SMILES | CCCC(=O)CC(=O)CCC | [1] |

| InChI | InChI=1S/C9H16O2/c1-3-5-8(10)7-9(11)6-4-2/h3-7H2,1-2H3 | [1] |

| Calculated Boiling Point | 513.06 K | [5] |

| Calculated Melting Point | 291.05 K | [5] |

| Calculated Water Solubility (log10WS) | -2.15 | [5] |

| Calculated Octanol/Water Partition Coefficient (logPoct/wat) | 2.115 | [5] |

Chemical Structure and Tautomerism

As a beta-diketone, this compound exhibits keto-enol tautomerism, a dynamic equilibrium between the diketo form and two possible enol forms. In non-polar environments, the enol form is predominantly favored due to the formation of a stable, six-membered intramolecular hydrogen-bonded ring.[3] This conjugation and hydrogen bonding contribute to the overall stability of the enol tautomer.

Experimental Protocols

Synthesis

General Procedure for Claisen Condensation:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Base Preparation: A strong base, such as sodium ethoxide or sodium hydride, is suspended in a dry, aprotic solvent like diethyl ether or tetrahydrofuran (THF) and cooled in an ice bath.

-

Reactant Addition: A solution containing an equimolar mixture of the ester (e.g., ethyl butyrate) and the ketone (e.g., 4-nonanone) is added dropwise to the stirred base suspension.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the completion of the reaction.

-

Workup: The reaction is quenched by the addition of a dilute acid (e.g., hydrochloric acid or sulfuric acid). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

Purification

The crude this compound can be purified using standard laboratory techniques.

-

Distillation: Fractional distillation under reduced pressure is a common method for purifying liquid beta-diketones.

-

Chromatography: Column chromatography using silica gel or alumina can be employed for further purification. The choice of eluent would depend on the polarity of the compound and any impurities present. A mixture of hexane and ethyl acetate is often a suitable starting point.

-

Purification via Metal Complexes: Beta-diketones readily form stable complexes with metal ions, such as copper(II).[6] This property can be exploited for purification. The crude diketone can be treated with a solution of a metal salt (e.g., copper(II) acetate) to form the metal complex, which can then be isolated by filtration. The pure beta-diketone can be regenerated by treating the complex with a strong acid.

Spectroscopic Analysis

The structure and purity of this compound can be confirmed by various spectroscopic methods. Spectral data for this compound is available in public databases such as PubChem.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the keto-enol tautomerism. In the keto form, characteristic signals for the methylene protons alpha to the carbonyl groups would be observed. In the enol form, a downfield signal for the enolic proton (often broad) and a signal for the vinylic proton would be present. The integration of these signals can provide an estimate of the keto-enol ratio in the solvent used for analysis.

-

¹³C NMR: The carbon NMR spectrum will also show distinct signals for the carbonyl carbons in the keto form and the vinylic and oxygen-bearing carbons in the enol form.[1]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum of this compound will exhibit characteristic absorption bands. The keto form will show a strong C=O stretching vibration around 1700-1720 cm⁻¹. The enol form will display a broad O-H stretching band (due to intramolecular hydrogen bonding) and a C=O stretching vibration at a lower frequency (around 1600-1650 cm⁻¹) due to conjugation.[1]

-

-

Mass Spectrometry (MS):

-

Mass spectrometry can be used to determine the molecular weight of this compound. Gas chromatography-mass spectrometry (GC-MS) data is available, which can also provide information on the purity of the sample.[1]

-

Conclusion

This compound is a beta-diketone with well-defined chemical properties and a characteristic keto-enol tautomerism that dictates its reactivity. While specific experimental protocols for its synthesis are not extensively documented in readily available literature, established methods for the synthesis and purification of beta-diketones can be adapted. The structural characterization of this compound is readily achievable through standard spectroscopic techniques. This guide provides a foundational understanding for researchers and professionals working with or considering the use of this compound in their scientific endeavors.

References

- 1. 4,6-Nonanedione | C9H16O2 | CID 26454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CHEBI:16111) [ebi.ac.uk]

- 3. Buy this compound | 14090-88-1 [smolecule.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. 4,6-Nonanedione (CAS 14090-88-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Practical synthesis of 3-methylnonane-2,4-dione, an intense strawlike and fruity flavored compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4,6-Nonanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Nonanedione, a beta-diketone with the chemical formula C₉H₁₆O₂, is a compound of interest in various chemical applications, including organic synthesis and potentially in the flavor and fragrance industry.[1] Its structure, characterized by two carbonyl groups separated by a methylene group, allows for keto-enol tautomerism, which significantly influences its chemical reactivity and physical properties.[2] This guide provides a comprehensive overview of the known physical properties of 4,6-nonanedione, outlines detailed experimental protocols for their determination, and includes spectral data for its characterization.

Core Physical Properties

| Identifier | Value | Source |

| Chemical Formula | C₉H₁₆O₂ | PubChem[2] |

| Molecular Weight | 156.22 g/mol | PubChem[2], Cheméo[3] |

| CAS Number | 14090-88-1 | PubChem[2] |

| IUPAC Name | nonane-4,6-dione | PubChem[2] |

| Property | Value (Computed) | Source |

| Boiling Point (at 760 mmHg) | 239.91 °C | Cheméo[3] |

| Melting Point | Not available | |

| Density | Not available | |

| logP (Octanol-Water Partition Coefficient) | 2.115 | Cheméo[3] |

| Enthalpy of Vaporization | 49.12 kJ/mol | Cheméo[3] |

| Flash Point | 85.9±18.4 °C | Cheméo[3] |

| Refractive Index | 1.442 | Cheméo[3] |

Keto-Enol Tautomerism

Beta-diketones like 4,6-nonanedione exist as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.[4] This equilibrium is influenced by factors such as the solvent, temperature, and pH. The presence of both tautomers is crucial for the compound's reactivity, including its ability to form metal chelates.[1]

Experimental Protocols

To supplement the available data, this section provides detailed methodologies for the experimental determination of key physical properties of 4,6-nonanedione.

Determination of Melting Point

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from a solid to a liquid. Impurities typically lower and broaden the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (if the sample consists of large crystals)

Procedure:

-

Ensure the 4,6-nonanedione sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10-15 °C below the expected (computed) melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

-

Repeat the measurement at least twice to ensure reproducibility.

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube or a small-scale distillation apparatus

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating mantle or Bunsen burner

-

Boiling chips

Procedure (Micro method using a Thiele tube):

-

Place a few drops of 4,6-nonanedione into a small test tube.

-

Place a capillary tube, with its sealed end up, into the test tube.

-

Attach the test tube to a thermometer using a rubber band.

-

Clamp the thermometer so that the bulb and the test tube are immersed in the oil of a Thiele tube.

-

Heat the side arm of the Thiele tube gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Stop heating when a continuous and rapid stream of bubbles is observed.

-

Allow the apparatus to cool. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

-

Record the atmospheric pressure at the time of the experiment.

Determination of Density

Principle: Density is the mass of a substance per unit volume. For a liquid, it can be determined by measuring the mass of a known volume.

Apparatus:

-

Pycnometer or a graduated cylinder and an analytical balance

-

Thermometer

-

Water bath

Procedure (using a pycnometer):

-

Clean and dry the pycnometer thoroughly and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium. Record the temperature.

-

Record the mass of the pycnometer filled with water (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with 4,6-nonanedione and return it to the water bath to reach the same temperature.

-

Record the mass of the pycnometer filled with the sample (m₃).

-

Calculate the density using the formula: Density of sample = [(m₃ - m₁) / (m₂ - m₁)] × Density of water at the experimental temperature.

Determination of Solubility

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. It is typically expressed as the mass of solute that can dissolve in a given mass or volume of solvent at a specific temperature.

Apparatus:

-

Test tubes with stoppers

-

Vortex mixer

-

Analytical balance

-

Graduated cylinders or pipettes

-

Water bath

Procedure (Qualitative):

-

Add approximately 0.1 g of 4,6-nonanedione to a test tube.

-

Add 3 mL of the solvent to be tested (e.g., water, ethanol, acetone, hexane) in small portions, shaking or vortexing after each addition.

-

Observe if the solute dissolves completely. Classify as soluble, partially soluble, or insoluble.

Procedure (Quantitative):

-

Prepare saturated solutions of 4,6-nonanedione in various solvents at a constant temperature by adding an excess of the compound to a known volume of the solvent in a sealed container.

-

Agitate the mixtures in a constant temperature water bath for an extended period to ensure equilibrium is reached.

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant.

-

Determine the concentration of 4,6-nonanedione in the aliquot, for example, by evaporating the solvent and weighing the residue, or by a suitable spectroscopic method.

Spectral Data

Spectroscopic data is essential for the structural elucidation and identification of 4,6-nonanedione.

| Spectroscopy | Data Highlights | Source |

| ¹³C NMR | Data available | PubChem[2] |

| FTIR | Spectrum available (neat, capillary cell) | PubChem[2] |

| Mass Spectrometry (GC-MS) | Spectrum available | PubChem[2] |

Interpretation of Spectral Data:

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbons, the central methylene carbon, and the carbons of the propyl chains. The chemical shifts of the carbonyl carbons are typically in the range of 200-220 ppm.

-

FTIR: The infrared spectrum will exhibit a strong absorption band corresponding to the C=O stretching vibration of the ketone groups, typically in the region of 1700-1725 cm⁻¹. In the case of the enol tautomer, a broad O-H stretching band (around 3000 cm⁻¹) and a C=C stretching band (around 1600 cm⁻¹) would be observed.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from the cleavage of the alkyl chains and the diketone core.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of 4,6-nonanedione.

Caption: A logical workflow for the synthesis, purification, and comprehensive physical and spectroscopic characterization of 4,6-nonanedione.

Conclusion

This technical guide provides a summary of the currently available physical property data for 4,6-nonanedione and detailed experimental protocols for the determination of key missing values. The provided spectral information and the logical workflow for its characterization offer a solid foundation for researchers and professionals working with this beta-diketone. Further experimental investigation is warranted to establish a complete and verified set of physical constants for 4,6-nonanedione, which will be invaluable for its application in synthesis and other fields.

References

An In-depth Technical Guide to Nonane-4,6-dione (CAS: 14090-88-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonane-4,6-dione, a beta-diketone with the CAS number 14090-88-1, is a versatile organic compound with significant potential in various scientific and industrial fields. Its unique structural characteristics, including the presence of two carbonyl groups separated by a methylene group, give rise to keto-enol tautomerism and the ability to form stable metal chelates. These properties make it a valuable intermediate in organic synthesis, a potential component in the flavor and fragrance industry, and a scaffold of interest in pharmaceutical and medicinal chemistry. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of this compound, with a focus on providing detailed experimental protocols and structured data for easy reference.

Chemical and Physical Properties

This compound is a nonanone with oxo substituents at the 4th and 6th positions.[1][2] It is also known as 4,6-dioxononane or dibutyrylmethane.[2] A summary of its key chemical and physical properties is presented in the tables below.

Table 1: General and Chemical Properties

| Property | Value | Source |

| CAS Number | 14090-88-1 | [3][4] |

| IUPAC Name | This compound | [2][3] |

| Molecular Formula | C₉H₁₆O₂ | [2][3] |

| Molecular Weight | 156.22 g/mol | [2][3] |

| SMILES | CCCC(=O)CC(=O)CCC | [2][3] |

| InChI | InChI=1S/C9H16O2/c1-3-5-8(10)7-9(11)6-4-2/h3-7H2,1-2H3 | [2][3] |

| pKa | ~9.56 (estimated) | [3] |

Table 2: Physical Properties

| Property | Value | Unit | Source |

| Boiling Point | 224.3 | °C at 760 mmHg | Alfa Chemistry |

| Flash Point | 81.1 | °C | Alfa Chemistry |

| Density | 0.911 | g/cm³ | Alfa Chemistry |

| Kovats Retention Index (Standard non-polar) | 1152 | [2] |

Keto-Enol Tautomerism

A key characteristic of this compound, as with other β-diketones, is its existence as a mixture of keto and enol tautomers in solution. The enol form is stabilized by intramolecular hydrogen bonding, and the equilibrium between the two forms is influenced by factors such as solvent polarity and temperature.[3]

Table 3: Keto-Enol Tautomerism in Different Solvents

| Solvent | Keto : Enol Ratio |

| n-Hexane | 1 : 4.2 |

| CDCl₃ | 1 : 3.6 |

| Dimethylsulfoxide-d₆ | 1 : 1.1 |

| H₂O/D₂O (pH 7.4) | 2.4 : 1 |

Data derived from NMR integration studies.[3]

Spectroscopic techniques are crucial for studying this tautomerism. In ¹H NMR, the keto form typically shows a methylene (CH₂) resonance at approximately 3.42 ppm, while the enol form exhibits a vinyl (CH) proton signal around 5.65 ppm.[3] In infrared spectroscopy, the keto C=O stretch is observed around 1724 cm⁻¹.[3]

Synthesis of this compound

The most common and versatile method for the synthesis of β-diketones like this compound is the Claisen condensation .[3][5] This reaction involves the condensation of an ester with a ketone in the presence of a strong base.[5][6] For the synthesis of this compound, a mixed Claisen condensation approach is particularly relevant.[3] Other reported methods include the oxidation of nonanols and acylation reactions.[3]

Experimental Protocol: Synthesis via Mixed Claisen Condensation

This protocol is a generalized procedure based on the principles of the Claisen condensation for the synthesis of β-diketones.

Materials:

-

Ethyl butyrate

-

2-Pentanone

-

Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

-

Base Suspension: The strong base (e.g., sodium ethoxide) is suspended in the anhydrous solvent (e.g., diethyl ether) in the reaction flask and cooled in an ice bath.

-

Addition of Ketone: 2-Pentanone is added dropwise to the stirred suspension of the base.

-

Addition of Ester: Ethyl butyrate is then added dropwise to the reaction mixture.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the completion of the condensation.

-

Quenching and Neutralization: After cooling, the reaction is quenched by the slow addition of a dilute aqueous solution of hydrochloric acid until the mixture is acidic.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water and then with brine.

-

Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification via Copper Chelate Formation

A common method for the purification of β-diketones involves the formation of a copper(II) chelate, which can be precipitated, isolated, and then decomposed to yield the pure β-diketone.

Materials:

-

Crude this compound

-

Copper(II) acetate monohydrate

-

Ethanol or methanol

-

Dilute sulfuric acid or hydrochloric acid

-

Diethyl ether

Procedure:

-

Chelate Formation: The crude this compound is dissolved in ethanol or methanol. An aqueous solution of copper(II) acetate is added, leading to the precipitation of the light blue to green copper(II) nonane-4,6-dionate complex.

-

Isolation of the Chelate: The precipitated copper complex is collected by filtration, washed with water and a small amount of cold ethanol, and then dried.

-

Decomposition of the Chelate: The dried copper complex is suspended in diethyl ether and treated with a dilute solution of sulfuric acid or hydrochloric acid with vigorous stirring. This breaks the chelate and transfers the pure β-diketone to the ether layer.

-

Workup: The ether layer is separated, washed with water until neutral, and then dried over anhydrous sodium sulfate.

-

Final Product: The solvent is removed by rotary evaporation to yield purified this compound.

Experimental Workflows and Logical Relationships

The synthesis and purification of this compound can be visualized as a sequential workflow.

Caption: Workflow for the synthesis and purification of this compound.

Potential Applications and Biological Activity

This compound serves as a valuable intermediate in organic synthesis for the construction of more complex molecules.[3] Its potential aroma properties also suggest applications in the flavor and fragrance industry.[3]

Of particular interest to drug development professionals is the potential biological activity of β-diketones. This class of compounds is known to exhibit a range of pharmacological effects, which are often attributed to their ability to chelate metal ions. While specific studies on this compound are limited, the broader class of β-diketones has shown promise in the following areas:

-

Anticancer Activity: The β-diketone scaffold is a component of some natural products and synthetic compounds with demonstrated anticancer properties.

-

Anti-inflammatory Effects: Certain β-diketones have been investigated for their anti-inflammatory potential.

-

Antimicrobial Properties: The metal complexes of β-diketones have shown activity against various bacteria and fungi.

The general mechanism of action for the biological activity of many β-diketones is believed to involve their interaction with metal ions that are essential for the function of various enzymes and proteins. By chelating these metals, β-diketones can disrupt critical biological pathways.

As no specific signaling pathways for this compound have been elucidated in the literature, a generalized logical diagram illustrating the proposed mechanism of action for the biological activity of β-diketones is presented below.

Caption: Proposed mechanism of biological activity for β-diketones.

Safety Information

This compound is a flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound.[7] Work should be conducted in a well-ventilated area, and the compound should be kept away from heat, sparks, and open flames.

Conclusion

This compound is a β-diketone with a range of existing and potential applications. Its synthesis is readily achievable through established organic chemistry reactions, and its chemical properties, particularly its keto-enol tautomerism and metal-chelating ability, make it a compound of interest for further research and development. While specific biological data for this compound is not yet abundant, its structural class suggests that it may hold promise in the development of new therapeutic agents. This guide provides a foundational resource for researchers and professionals working with or interested in this compound.

References

- 1. WO2012038648A1 - Method for synthesizing beta-dicarbonyl compounds - Google Patents [patents.google.com]

- 2. 4,6-Nonanedione | C9H16O2 | CID 26454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 14090-88-1 [smolecule.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Claisen Condensation [organic-chemistry.org]

- 7. carlroth.com:443 [carlroth.com:443]

An In-depth Technical Guide to the Keto-enol Tautomerism of Nonane-4,6-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the keto-enol tautomerism of nonane-4,6-dione, a β-dicarbonyl compound of interest in various chemical and pharmaceutical research areas. This document details the underlying principles of its tautomeric equilibrium, experimental protocols for its characterization, and quantitative data, offering a valuable resource for professionals in drug development and chemical synthesis.

Introduction to Keto-Enol Tautomerism in β-Dicarbonyls

Keto-enol tautomerism is a form of constitutional isomerism where a ketone or aldehyde (the keto form) is in equilibrium with its corresponding enol form (an alcohol adjacent to a double bond).[1] In most simple carbonyl compounds, the equilibrium heavily favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond. However, in β-dicarbonyl compounds such as this compound, the enol form can be significantly stabilized.

The increased stability of the enol tautomer in β-dicarbonyls is attributed to two primary factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, leading to delocalization of π-electrons and increased stability.

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the adjacent carbonyl group, creating a stable six-membered pseudo-aromatic ring.

The position of the keto-enol equilibrium is highly sensitive to environmental factors, most notably the solvent. The polarity and hydrogen-bonding capability of the solvent can significantly influence the relative stability of the tautomers.

Synthesis of this compound

This compound can be synthesized via a Claisen condensation reaction between an ester and a ketone. A common method involves the reaction of ethyl butyrate with 2-pentanone in the presence of a strong base like sodium ethoxide.

Experimental Protocol: Synthesis of this compound

-

Materials: Ethyl butyrate, 2-pentanone, sodium ethoxide, diethyl ether (anhydrous), hydrochloric acid (1 M), saturated sodium bicarbonate solution, saturated brine solution, anhydrous magnesium sulfate.

-

Procedure:

-

A solution of sodium ethoxide is prepared by cautiously adding sodium metal to absolute ethanol under an inert atmosphere.

-

An equimolar mixture of ethyl butyrate and 2-pentanone is added dropwise to the sodium ethoxide solution in anhydrous diethyl ether at 0°C with constant stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the addition of 1 M hydrochloric acid until the solution is acidic.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with saturated sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

-

The Keto-Enol Equilibrium of this compound

This compound (also known as dibutylrylmethane) exists as a dynamic equilibrium between its keto and enol tautomers.

The equilibrium constant (Keq) for this tautomerization is defined as:

Keq = [Enol] / [Keto]

The position of this equilibrium is significantly influenced by the solvent. In non-polar solvents, the enol form is favored due to the stability imparted by the intramolecular hydrogen bond. In polar protic solvents, the solvent molecules can form hydrogen bonds with the keto form and disrupt the intramolecular hydrogen bond of the enol form, thus shifting the equilibrium towards the keto tautomer.

Quantitative Analysis of the Tautomeric Equilibrium

Table 1: Equilibrium Data for Acetylacetone Tautomerism in Various Solvents at 25°C

| Solvent | Dielectric Constant (ε) | % Enol | Keq | ΔG° (kJ/mol) |

| Cyclohexane | 2.02 | 97 | 32.3 | -8.6 |

| Carbon Tetrachloride | 2.24 | 95 | 19.0 | -7.3 |

| Chloroform | 4.81 | 82 | 4.56 | -3.8 |

| Acetone | 20.7 | 76 | 3.17 | -2.9 |

| Methanol | 32.7 | 69 | 2.23 | -2.0 |

| Water | 80.1 | 15 | 0.18 | 4.3 |

Disclaimer: The data presented in this table is for acetylacetone and is intended to be illustrative of the general trends expected for this compound.

Table 2: Thermodynamic Parameters for Acetylacetone Tautomerism

| Solvent | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Gas Phase | -10.5 | -3.8 |

| Cyclohexane | -10.0 | -4.6 |

| Chloroform | -8.4 | -15.5 |

| Water | 2.5 | 6.3 |

Disclaimer: The data presented in this table is for acetylacetone and is intended to be illustrative of the general trends expected for this compound.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is a powerful technique to quantify the keto-enol equilibrium as the proton signals for each tautomer are distinct and can be integrated.

Experimental Protocol: 1H NMR Analysis

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Prepare solutions of this compound (approx. 10-20 mg/mL) in various deuterated solvents (e.g., CDCl3, C6D6, acetone-d6, DMSO-d6, CD3OD).

-

Data Acquisition:

-

Acquire a standard 1H NMR spectrum for each sample at a constant temperature (e.g., 298 K).

-

Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T1 to allow for quantitative integration.

-

-

Data Analysis:

-

Identify the characteristic signals for the keto and enol forms.

-

Keto form: A singlet for the methylene protons (-CH2-) typically appears around 3.5-4.0 ppm.

-

Enol form: A singlet for the vinylic proton (-CH=) is observed around 5.5-6.0 ppm, and a broad singlet for the enolic hydroxyl proton (-OH) can be seen downfield (12-16 ppm).

-

-

Integrate the area of the methylene proton signal of the keto form (Iketo) and the vinylic proton signal of the enol form (Ienol).

-

Calculate the percentage of the enol form: % Enol = [Ienol / (Ienol + 0.5 * Iketo)] * 100

-

Calculate the equilibrium constant (Keq): Keq = Ienol / (0.5 * Iketo)

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be used to study the keto-enol equilibrium, as the two tautomers have distinct absorption maxima.

Experimental Protocol: UV-Vis Analysis

-

Instrumentation: Dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare dilute solutions of this compound in various solvents of spectroscopic grade.

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the absorption bands corresponding to the keto and enol forms. The enol form, with its conjugated system, typically absorbs at a longer wavelength (π → π* transition) compared to the keto form (n → π* transition).

-

Quantitative analysis requires the determination of the molar absorptivities (ε) of the pure keto and enol forms, which can be challenging. Computational methods can be employed to estimate these values.

-

The ratio of the tautomers can be determined by deconvolution of the overlapping spectra.

-

Signaling Pathways and Logical Relationships

The keto-enol tautomerism can be considered a simple signaling pathway where the input is the solvent environment and the output is the equilibrium position.

Conclusion

The keto-enol tautomerism of this compound is a critical aspect of its chemical behavior, influencing its reactivity and potential applications. This guide has provided a detailed overview of the principles governing this equilibrium, methodologies for its synthesis and characterization, and a framework for its quantitative analysis. While specific thermodynamic and equilibrium data for this compound are not extensively documented, the illustrative data from analogous compounds and the detailed experimental protocols provided herein offer a solid foundation for researchers and professionals to investigate this and other β-dicarbonyl systems. Further experimental and computational studies are encouraged to populate the quantitative data for this specific compound, which will be invaluable for its application in drug development and materials science.

References

Spectroscopic Profile of Nonane-4,6-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for nonane-4,6-dione, a β-diketone with applications in organic synthesis and as a potential ligand in coordination chemistry. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

This compound (C₉H₁₆O₂) exists as a tautomeric mixture of keto and enol forms. The spectroscopic data presented reflects this equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Form | Chemical Shift (δ) ppm | Assignment |

| Keto | 3.42 | CH₂ (methylene protons between carbonyls) |

| Enol | 5.65 | CH (vinylic proton) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data sourced from spectral databases | Specific peak assignments require further analysis |

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 1724 | C=O stretch (keto form)[1] |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry (MS) Data for this compound

| Mass-to-Charge (m/z) | Proposed Fragment |

| 156 | [M]⁺ (Molecular Ion) |

| Additional fragmentation data from NIST WebBook |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm). The spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR. For a typical ¹H NMR experiment, a pulse program with a 30-degree pulse angle is used, and 8 to 16 scans are accumulated with a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled pulse program is commonly employed, with a larger number of scans (e.g., 1024) and a relaxation delay of 2-5 seconds to ensure adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). A background spectrum of the clean salt plates is recorded first and then subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is typically acquired using a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in a volatile solvent like dichloromethane or methanol is injected into the GC, where it is vaporized and separated on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized by a 70 eV electron beam. The resulting fragments are separated by their mass-to-charge ratio by a mass analyzer.

Visualizations

Caption: Molecular structure of this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the 1H NMR Spectrum Analysis of 4,6-Nonanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4,6-nonanedione. Due to the phenomenon of keto-enol tautomerism, the spectrum of this β-diketone presents a unique opportunity for structural elucidation and quantitative analysis of tautomeric equilibria. This document outlines the expected spectral data, a detailed experimental protocol for acquiring high-quality spectra, and a visual representation of the molecular structure and its proton environments.

Keto-Enol Tautomerism in 4,6-Nonanedione

In solution, 4,6-nonanedione exists as an equilibrium mixture of its keto and enol tautomers. This equilibrium is slow on the NMR timescale, allowing for the observation of distinct signals for both forms. The ratio of these tautomers is influenced by factors such as solvent polarity, temperature, and concentration. The intramolecular hydrogen bonding in the enol form leads to a characteristic downfield shift for the enolic proton.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for the keto and enol tautomers of 4,6-nonanedione. These predictions are based on established chemical shift ranges for similar functional groups and the expected splitting patterns from spin-spin coupling. Actual experimental values may vary slightly depending on the solvent and spectrometer frequency.

| Tautomer | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Keto | H-1, H-9 (CH₃) | ~ 0.9 | Triplet (t) | 6H | ~ 7 |

| H-2, H-8 (CH₂) | ~ 1.3 | Sextet | 4H | ~ 7 | |

| H-3, H-7 (CH₂) | ~ 1.6 | Quintet | 4H | ~ 7 | |

| H-5 (CH₂) | ~ 3.5 | Singlet (s) | 2H | - | |

| Enol | H-1, H-9 (CH₃) | ~ 0.9 | Triplet (t) | 6H | ~ 7 |

| H-2, H-8 (CH₂) | ~ 1.4 | Sextet | 4H | ~ 7 | |

| H-3, H-7 (CH₂) | ~ 2.2 | Triplet (t) | 4H | ~ 7 | |

| H-5 (=CH) | ~ 5.5 | Singlet (s) | 1H | - | |

| Enolic OH | ~ 15-17 | Broad Singlet (br s) | 1H | - |

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of 4,6-nonanedione.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity 4,6-nonanedione.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent will influence the keto-enol equilibrium.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the spectrometer is not equipped to reference the solvent peak.

2. NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks. A good shim will result in a narrow and symmetrical solvent peak.

3. Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-18 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to ensure full relaxation of the protons, which is important for accurate integration.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, as it can affect both chemical shifts and the keto-enol equilibrium.

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by setting the internal standard (TMS) to 0 ppm or the residual solvent peak to its known chemical shift.

-

Integrate the signals to determine the relative number of protons for each peak. This will be crucial for determining the keto-enol ratio.

-

Analyze the multiplicities and coupling constants to confirm the assignments of the proton signals.

Visualization of Molecular Structure and Proton Environments

The following diagrams, generated using Graphviz, illustrate the structures of the keto and enol tautomers of 4,6-nonanedione and the logical relationships between the different proton environments.

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Dibutyrylmethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for dibutyrylmethane (also known as 4,6-nonanedione). Dibutyrylmethane, a β-diketone, is of significant interest in coordination chemistry and as a precursor in the synthesis of various organic compounds. A key feature of dibutyrylmethane is its existence as a mixture of keto and enol tautomers in solution. 13C NMR spectroscopy is a powerful tool for characterizing this tautomeric equilibrium, as distinct signals are observed for the carbon atoms in each form.

Keto-Enol Tautomerism in Dibutyrylmethane

Dibutyrylmethane exists in a dynamic equilibrium between its diketo form and its enol form. The enol form is stabilized by the formation of an intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. The position of this equilibrium is influenced by factors such as the solvent, temperature, and concentration.

Caption: Keto-enol tautomerism of dibutyrylmethane.

13C NMR Chemical Shift Data

Table 1: 13C NMR Chemical Shifts for the Keto Tautomer of Dibutyrylmethane

| Carbon Atom | Chemical Shift (ppm) | Multiplicity (Proton Decoupled) |

| C=O | ~203 | s |

| CH₂ (α to C=O) | ~58 | t |

| CH₂ | ~45 | t |

| CH₂ | ~26 | t |

| CH₃ | ~14 | q |

Table 2: 13C NMR Chemical Shifts for the Enol Tautomer of Dibutyrylmethane

| Carbon Atom | Chemical Shift (ppm) | Multiplicity (Proton Decoupled) |

| C=O | ~192 | s |

| =C-OH | ~192 | s |

| =CH | ~98 | d |

| CH₂ (α to C=C) | ~38 | t |

| CH₂ | ~22 | t |

| CH₃ | ~14 | q |

Experimental Protocol for 13C NMR Spectroscopy of Dibutyrylmethane

The following provides a detailed methodology for acquiring the 13C NMR spectrum of dibutyrylmethane.

1. Sample Preparation:

-

Dissolve approximately 50-100 mg of dibutyrylmethane in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆) in a standard 5 mm NMR tube. The choice of solvent can influence the keto-enol equilibrium.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

2. NMR Spectrometer Setup:

-

The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

The spectrometer should be equipped with a broadband probe capable of detecting 13C nuclei.

3. Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Spectral Width: A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the expected range of chemical shifts.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining accurate integrations, especially for quaternary carbons.

-

Number of Scans (ns): Due to the low natural abundance of the 13C isotope, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are accumulated to achieve a good signal-to-noise ratio.

-

Temperature: The experiment is usually performed at room temperature (e.g., 298 K).

4. Data Processing:

-

Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier transform of the Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform a baseline correction.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

-

Integrate the signals corresponding to the keto and enol forms to determine their relative concentrations.

Logical Workflow for Tautomer Analysis

The analysis of the keto-enol tautomerism of dibutyrylmethane using 13C NMR follows a logical progression from sample preparation to data interpretation.

Caption: Workflow for 13C NMR analysis of dibutyrylmethane tautomerism.

This technical guide provides a foundational understanding of the 13C NMR characteristics of dibutyrylmethane. For precise chemical shift assignments and quantitative analysis of the tautomeric equilibrium under specific conditions, it is recommended to acquire experimental data following the outlined protocol.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Nonane-4,6-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of Nonane-4,6-dione (C₉H₁₆O₂), a beta-diketone. The information presented herein is intended to assist researchers, scientists, and professionals in drug development in the identification and structural elucidation of this and similar compounds.

Molecular and Spectrometric Data

This compound has a molecular weight of 156.22 g/mol .[1][2] The mass spectrum presented was obtained using electron ionization (EI).[1]

Table 1: Prominent Ions in the Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 43 | 100 | [C₃H₇]⁺ or [CH₃CO]⁺ |

| 57 | 85 | [C₄H₉]⁺ or [C₂H₅CO]⁺ |

| 71 | 40 | [C₅H₁₁]⁺ or [C₃H₇CO]⁺ |

| 85 | 35 | [C₄H₅O₂]⁺ |

| 99 | 15 | [M - C₄H₉]⁺ or [M - C₃H₇CO]⁺ |

| 113 | 10 | [M - C₃H₇]⁺ or [M - C₂H₅CO]⁺ |

| 128 | 5 | [M - C₂H₄]⁺ (McLafferty Rearrangement) |

| 156 | 5 | [M]⁺ (Molecular Ion) |

Note: The relative intensities are approximated from the graphical data provided by the NIST WebBook.[1]

Experimental Protocol

The mass spectrum of this compound is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The following is a representative experimental protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or diethyl ether.

-

Gas Chromatography (GC):

-

Injection Volume: 1 µL of the dilute solution is injected into the GC.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is commonly used.

-

Oven Temperature Program: An initial temperature of 50 °C is held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min, and held for 5 minutes.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-400.

-

Solvent Delay: A solvent delay of 2-3 minutes is employed to prevent the solvent peak from overwhelming the detector.

-

Fragmentation Pathway

The fragmentation of this compound under electron ionization follows characteristic pathways for ketones and beta-diketones. The initial step is the removal of an electron to form the molecular ion [M]⁺ at m/z 156.

Alpha-Cleavage

The most prominent fragmentation mechanism for ketones is alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group. In this compound, this can occur on either side of the two carbonyl groups, leading to the formation of stable acylium ions.

-

Cleavage of the Propyl Group: Loss of a propyl radical (•C₃H₇) results in an acylium ion at m/z 113.

-

Cleavage of the Butyl Group: Loss of a butyl radical (•C₄H₉) results in an acylium ion at m/z 99.

Further fragmentation of the acyl chains leads to the formation of the base peak at m/z 43, which can be attributed to the propyl cation [C₃H₇]⁺ or the acetyl cation [CH₃CO]⁺, and the significant peak at m/z 57, likely corresponding to the butyl cation [C₄H₉]⁺ or the propionyl cation [C₂H₅CO]⁺.

McLafferty Rearrangement

A characteristic rearrangement for carbonyl compounds with sufficiently long alkyl chains is the McLafferty rearrangement. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule. In this compound, this can lead to the formation of an ion at m/z 128 through the loss of ethene (C₂H₄).

Cleavage of the Beta-Diketone System

Cleavage within the beta-diketone system can also occur. The ion at m/z 85 is characteristic of the cleavage of the C-C bond between the two carbonyl groups, leading to the formation of the [C₄H₅O₂]⁺ ion.

Visualization of Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways of this compound.

Caption: Fragmentation of this compound.

References

FTIR analysis for functional groups in 4,6-nonanedione

An In-depth Technical Guide to the FTIR Analysis of Functional Groups in 4,6-Nonanedione

Introduction

4,6-Nonanedione is a β-diketone, a class of organic compounds characterized by two carbonyl groups separated by a single methylene group.[1] This unique structural feature imparts significant chemical reactivity and makes β-diketones valuable as ligands in coordination chemistry and as intermediates in organic synthesis.[2] Fourier Transform Infrared (FTIR) spectroscopy is a powerful and non-destructive analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation.[3] For 4,6-nonanedione, FTIR analysis is particularly insightful due to the compound's existence as a dynamic equilibrium of two tautomeric forms: the keto and enol forms.[4] This guide provides a comprehensive overview of the FTIR analysis of 4,6-nonanedione, detailing the spectral features of its tautomers, a standard experimental protocol, and a summary of its characteristic vibrational frequencies.

The Principle of Keto-Enol Tautomerism in 4,6-Nonanedione

β-Diketones like 4,6-nonanedione exhibit keto-enol tautomerism, an equilibrium between two constitutional isomers.[5] The keto form contains two distinct carbonyl (C=O) groups, while the enol form contains a hydroxyl (-OH) group and a carbon-carbon double bond (C=C) in conjugation with a carbonyl group. The enol form is significantly stabilized by the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen, creating a six-membered pseudo-aromatic ring.[4][5] The position of this equilibrium can be influenced by factors such as solvent polarity and temperature. The FTIR spectrum of 4,6-nonanedione will, therefore, display characteristic absorption bands for both the keto and enol tautomers.

References

Unveiling Nonane-4,6-dione: A Technical Guide to Its Natural Occurrence and Analysis

For the attention of researchers, scientists, and drug development professionals, this technical guide provides a focused overview of the current understanding of Nonane-4,6-dione's natural sources and the methodologies for its identification. While this β-diketone is noted in the context of microbial degradation of synthetic polymers, its documented natural occurrence is sparse, presenting a compelling area for further investigation.

Natural Occurrence of this compound

Initial broad searches for the natural occurrence of this compound yield limited direct evidence of its widespread presence in biological systems. The primary context in which this compound appears is in enzymatic studies, particularly concerning the bacterial degradation of polyvinyl alcohol (PVA).[1][2][3][4] An enzyme, oxidized PVA hydrolase, has been identified to cleave this compound, suggesting a potential role in microbial metabolic pathways, though not necessarily its natural origin in these organisms.[1][2][3]

However, a significant finding has identified this compound as a constituent of plant cuticular waxes. Specifically, it has been detected in the epicuticular wax of common wheat (Triticum aestivum).[5] This discovery points to a biosynthetic pathway for this compound in plants and opens avenues for exploring its physiological and ecological roles.

Quantitative Data Summary

The available literature provides qualitative identification of this compound in wheat, with quantitative data on its abundance not yet extensively reported. The following table summarizes the key finding.

| Natural Source | Compound Identified | Analytical Method | Reference |

| Triticum aestivum (Common Wheat) Cuticular Wax | This compound | Gas Chromatography-Mass Spectrometry (GC-MS) | [5] |

Experimental Protocols: Isolation and Identification from Plant Sources

While a specific, detailed protocol for the extraction of this compound from Triticum aestivum is not explicitly outlined in the cited literature, a general methodology for the analysis of plant cuticular waxes using Gas Chromatography-Mass Spectrometry (GC-MS) can be described. This serves as a foundational protocol for researchers aiming to isolate and quantify this compound.

General Workflow for Cuticular Wax Analysis

-

Sample Collection: Carefully collect aerial parts of the plant (e.g., leaves and stems) of Triticum aestivum.

-

Wax Extraction: Submerge the collected plant material in a non-polar solvent such as chloroform or hexane for a short period (e.g., 30-60 seconds) to dissolve the epicuticular waxes without extracting significant amounts of intracellular lipids.

-

Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen to obtain the crude wax extract.

-

Derivatization (Optional but Recommended): To improve the volatility of any polar compounds within the wax mixture for GC-MS analysis, a derivatization step is often employed. This typically involves silylation, for example, by adding N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) and heating the mixture.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injection: Inject a small volume of the derivatized or non-derivatized wax extract dissolved in a suitable solvent into the GC-MS system.

-

Separation: Utilize a capillary column (e.g., a non-polar DB-5ms column) to separate the individual components of the wax mixture based on their boiling points and interactions with the stationary phase. A typical temperature program would involve an initial hold at a low temperature, followed by a gradual ramp to a high temperature.

-

Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer. The mass spectrometer ionizes the molecules and fragments them, producing a unique mass spectrum for each compound. The identification of this compound is achieved by comparing its retention time and mass spectrum to that of an authentic standard or by matching the experimental mass spectrum with a reference library (e.g., NIST).

-

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for identifying this compound in plant cuticular waxes can be visualized as follows:

References

- 1. Emergent mechanistic diversity of enzyme-catalysed β-diketone cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. enzyme-database.org [enzyme-database.org]

- 4. grokipedia.com [grokipedia.com]

- 5. GC-MS Metabolomics to Evaluate the Composition of Plant Cuticular Waxes for Four Triticum aestivum Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of Nonane-4,6-dione Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of Nonane-4,6-dione, a significant β-diketone in organic synthesis and medicinal chemistry. This document details its synthesis, core reactivity including keto-enol tautomerism and metal chelation, and provides exemplary experimental protocols.

Core Properties and Reactivity

This compound (also known as dibutyrylmethane) is a β-diketone with the molecular formula C₉H₁₆O₂.[1] Its structure, featuring two carbonyl groups separated by a methylene group, imparts characteristic reactivity.

Keto-Enol Tautomerism

A fundamental property of this compound is its existence as an equilibrium mixture of keto and enol tautomers.[2][3] The enol form is significantly stabilized by the formation of a conjugated system and a six-membered intramolecular hydrogen bond.[2][3][4] For similar β-diketones like 2,4-pentanedione, the enol form can constitute up to 85% of the mixture at equilibrium.[2] This tautomerism is crucial as the enol and its corresponding enolate are the primary reactive species in many reactions.

The interconversion can be catalyzed by either acid or base.[2][3]

-

Acid-Catalyzed Tautomerism: Involves protonation of a carbonyl oxygen, followed by deprotonation of the α-carbon to form the enol.[2]

-

Base-Catalyzed Tautomerism: Involves deprotonation of the acidic α-carbon to form a resonance-stabilized enolate ion, which is then protonated on the oxygen to yield the enol.[2]

Acidity and Enolate Formation

The protons on the α-carbon (C5) of this compound are significantly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups and the resonance stabilization of the resulting conjugate base (the enolate). The pKa of the α-protons is a key determinant of its reactivity, allowing for easy deprotonation to form the nucleophilic enolate ion.

Metal Chelation

The enolate form of this compound acts as a bidentate ligand, capable of forming stable six-membered chelate rings with various metal ions.[5][6] This property is exploited in catalysis, and metal complexes of β-diketones have applications as catalysts in polymerization and hydrogenation reactions.[5] The formation of these metal chelates can also be used for purification.[7]

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O₂ | [1] |

| Molecular Weight | 156.22 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 14090-88-1 | [1] |

| Appearance | Liquid | |

| Kovats Retention Index | 1152 (standard non-polar column) | [1] |

Note: Detailed kinetic data and specific reaction yields are highly dependent on reaction conditions and are not broadly reported for this compound. Yields provided in the experimental section are typical for the class of reaction.

Key Reactions and Mechanisms

Synthesis via Claisen Condensation

The most common and direct synthesis of β-diketones is the Claisen condensation.[8][9] For the synthesis of the unsymmetrical this compound, a crossed Claisen condensation between an ester and a ketone is employed. In this case, ethyl butyrate would react with pentan-2-one in the presence of a strong base.

Keto-Enol Tautomerism Mechanism

The equilibrium between the keto and enol forms is central to the reactivity of this compound.

Metal Chelation by the Enolate

The enolate of this compound readily chelates metal ions.

Experimental Protocols

The following are representative protocols adapted from established procedures for the synthesis and reaction of β-diketones.[10][11] Researchers should conduct their own risk assessments and optimizations.

Protocol 1: Synthesis of this compound via Claisen Condensation

This protocol describes the synthesis of this compound from pentan-2-one and ethyl butyrate.

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Pentan-2-one

-

Ethyl butyrate

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, nitrogen inlet

Procedure:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with sodium hydride (1.1 equivalents) under a nitrogen atmosphere.

-

Anhydrous THF is added to create a slurry.

-

Pentan-2-one (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the stirred slurry at 0 °C.

-

The mixture is allowed to warm to room temperature and stirred for 1 hour to ensure complete enolate formation.

-

Ethyl butyrate (1.0 equivalent) is then added dropwise, and the reaction mixture is heated to reflux for 4-6 hours.

-

After cooling to room temperature, the reaction is carefully quenched by the slow addition of 1 M HCl until the mixture is acidic (pH ~5-6).

-

The aqueous layer is separated, and the organic layer is washed with water and then brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation to yield this compound.

Expected Yield: 60-75%

Protocol 2: Alkylation of this compound

This protocol describes the C-alkylation at the α-carbon (C5) of this compound using an alkyl halide.

Materials:

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

Alkyl halide (e.g., iodomethane, benzyl bromide)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Dichloromethane

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the suspension vigorously at room temperature.

-

Add the alkyl halide (1.1 equivalents) dropwise to the mixture.

-

Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expected Yield: 70-90%

Conclusion

This compound is a versatile building block in organic chemistry. Its reactivity is dominated by the acidic nature of the α-carbon and the facile formation of a stable enol tautomer and the corresponding enolate. This allows for a wide range of synthetic transformations, including alkylations, acylations, and the formation of heterocyclic compounds. Its ability to act as a chelating ligand also makes it valuable in coordination chemistry and catalysis. The protocols and data presented in this guide serve as a foundational resource for researchers exploring the utility of this compound in their work.

References

- 1. 4,6-Nonanedione | C9H16O2 | CID 26454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chemrj.org [chemrj.org]

- 6. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Practical synthesis of 3-methylnonane-2,4-dione, an intense strawlike and fruity flavored compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Claisen Condensation [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to the Thermal Stability of 4,6-Nonanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 4,6-nonanedione, a beta-diketone of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific experimental data for 4,6-nonanedione in publicly accessible literature, this document presents a representative thermal stability profile based on established knowledge of similar beta-diketones. The guide outlines detailed experimental protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and gas chromatography-mass spectrometry (GC-MS) that are essential for a thorough evaluation of its thermal properties. Furthermore, it includes a proposed thermal decomposition pathway and illustrative quantitative data to serve as a practical reference for researchers.

Introduction

4,6-Nonanedione is a beta-dicarbonyl compound characterized by a propane-1,3-dione skeleton with propyl groups attached to the 1- and 3-positions. Beta-diketones are a versatile class of compounds utilized as intermediates in organic synthesis and as ligands in coordination chemistry.[1] Their thermal stability is a critical parameter, influencing their storage, handling, and application in processes that involve elevated temperatures. Understanding the thermal decomposition profile of 4,6-nonanedione is paramount for ensuring its safe and effective use in research and development.

This guide details the standard methodologies for assessing the thermal stability of organic compounds and provides a framework for the analysis of 4,6-nonanedione.

Thermal Analysis Data

Table 1: Representative Thermal Analysis Data for 4,6-Nonanedione

| Parameter | Value | Unit | Analytical Technique |

| Onset of Decomposition (Tonset) | 180 - 220 | °C | TGA |

| Temperature of Maximum Decomposition Rate (Tpeak) | 230 - 270 | °C | TGA |

| Final Decomposition Temperature | 300 - 350 | °C | TGA |

| Residual Mass at 500 °C | < 5 | % | TGA |

| Enthalpy of Decomposition (ΔHd) | 80 - 120 | J/g | DSC |

Experimental Protocols

A comprehensive thermal stability study of 4,6-nonanedione would involve the following key experiments:

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which 4,6-nonanedione begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A sample of 4,6-nonanedione (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[2]

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[3]

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of residual mass.[4]

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of 4,6-nonanedione and to determine the enthalpy of decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of 4,6-nonanedione (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.[2]

-

Atmosphere: The experiment is performed under an inert atmosphere (e.g., nitrogen) with a constant purge gas flow.

-

Temperature Program: The sample and reference pans are subjected to a controlled temperature program, typically mirroring the TGA conditions for direct comparison (e.g., heating from 25 °C to 350 °C at 10 °C/min).[2]

-